molecular formula C14H12N6O2S B2552571 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396680-24-2

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2552571
CAS No.: 1396680-24-2
M. Wt: 328.35
InChI Key: AHDMQJGCWIIBNH-UHFFFAOYSA-N
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Description

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a thiophene ring, an acetamido group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

For the specific synthesis of this compound, the following steps are generally involved:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Acetamido Group Introduction: The thiophene derivative is then reacted with acetic anhydride to introduce the acetamido group.

    Tetrazole Ring Formation: The final step involves the cyclization of the intermediate compound with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability. The acetamido group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both thiophene and tetrazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c15-13(22)14-17-19-20(18-14)10-5-3-9(4-6-10)16-12(21)8-11-2-1-7-23-11/h1-7H,8H2,(H2,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDMQJGCWIIBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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